1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13-11(14(17)18)8-15-16(13)12-7-5-4-6-10(12)3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRDDCBAKOHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under strong conditions, while the pyrazole ring demonstrates stability. Key findings include:
| Reagent System | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ | 80°C, 4 hrs | 4-Ketopyrazole derivative | 62% | |
| CrO₃ in Acetic Acid | Reflux, 6 hrs | Ring-opening product (dicarboxylic acid) | 45% |
Substituent effects:
-
The 2-methylphenyl group stabilizes the ring against over-oxidation.
-
Isopropyl groups remain inert under mild oxidative conditions .
Reduction Reactions
Selective reduction targets the carboxylic acid or nitrogen-rich regions:
| Reagent | Target Site | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ in THF | Carboxylic acid | 4-(Hydroxymethyl)pyrazole | Requires -78°C quenching | |
| H₂/Pd-C (1 atm) | Pyrazole N-N bond | Partially saturated pyrazoline | Low conversion (<20%) |
The steric bulk of the isopropyl group impedes catalytic hydrogenation at the pyrazole ring .
Carboxylic Acid Derivatives
The -COOH group participates in nucleophilic acyl substitutions:
| Reagent | Product Type | Conditions | Yield | Source |
|---|---|---|---|---|
| SOCl₂ → RNH₂ | Amides | DCM, 0°C → RT | 68-85% | |
| (COCl)₂ → ROH | Esters | Pyridine, reflux | 73% | |
| PCl₅ → NaN₃ | Acyl azide | THF, 24 hrs | 58% |
Electrophilic Aromatic Substitution
The 2-methylphenyl group undergoes directed substitution:
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methyl | 4-Nitro-2-methylphenyl derivative | 41% | |
| Br₂/FeBr₃ | Ortho to methyl | Dibrominated analog | 33% |
Cyclization Reactions
The compound acts as a precursor in heterocycle formation:
| Reagent System | Product | Key Condition | Yield | Source |
|---|---|---|---|---|
| POCl₃/DMF | Pyrazolo[1,5-a]pyrimidine | Microwave, 120°C | 51% | |
| NH₂NH₂·H₂O in EtOH | Fused pyrazolidinone | Reflux, 12 hrs | 67% |
Mechanistic insight:
-
Carboxylic acid deprotonation facilitates intramolecular cyclization .
-
Steric effects from isopropyl limit ring size to 5-6 members .
Metal Coordination
The N-rich structure forms complexes with therapeutic relevance:
| Metal Salt | Ligand Sites | Complex Structure | Application Area | Source |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O | Pyrazole N, COO⁻ | Octahedral geometry | Antimicrobial agents | |
| ZnCl₂ | N1, O-carboxylate | Tetrahedral coordination | Luminescent materials |
Stability data:
-
Cu complexes show >90% stability in PBS (pH 7.4) over 72 hrs.
Reaction Optimization Insights
-
Solvent Effects : DMF increases substitution rates at COOH vs THF (krel = 3.2)
-
Temperature Thresholds : Decomposition observed >200°C during TGA studies
-
pH Dependence : Amidation yields peak at pH 8.5-9.0 (controlled by NEt₃)
This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in flow chemistry and micellar catalysis promise improved sustainability in large-scale reactions.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a therapeutic agent. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Specifically, compounds similar to 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have been studied for their role as selective androgen receptor modulators (SARMs), which can be beneficial in treating conditions such as prostate cancer and benign prostatic hyperplasia.
Case Study: Androgen Receptor Modulation
A study demonstrated that certain pyrazole derivatives, including those structurally related to 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, showed significant antagonistic activity against androgen receptors. This suggests their potential use in developing medications for androgen-dependent diseases, particularly prostate cancer .
Agricultural Chemistry
Another promising application of this compound is in the field of agrochemicals. Pyrazole derivatives have been investigated for their herbicidal properties. The ability to modulate plant growth and development makes them suitable candidates for use in crop protection products.
Case Study: Herbicidal Activity
Research has indicated that pyrazole-based compounds can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. This property could lead to the development of new herbicides that are effective against resistant weed species while minimizing environmental impact .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds in the pyrazole family, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Exhibits similar chemical reactivity but with different biological activities due to the presence of chlorine atoms.
1-(2-Methylphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with variations in the position of substituents, leading to different chemical and biological properties.
Biological Activity
1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound's structural features contribute to its biological activity. The presence of the pyrazole ring and the carboxylic acid functional group are crucial in mediating interactions with biological targets. The compound's IUPAC name is 1-(2-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid, and it is often represented by the following structural formula:
| Property | Value |
|---|---|
| Chemical Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| MDL No. | MFCD10452162 |
| PubChem CID | 8080911 |
| Appearance | Powder |
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid are summarized below:
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 2.76 to 9.27 µM against specific human tumor cell lines, indicating significant antiproliferative effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | OVXF 899 | 2.76 |
| Derivative 1 | PXF 1752 | 9.27 |
| Derivative 2 | PRXF 22Rv1 | 1.14 |
Inhibition of Enzymatic Activity
Pyrazole derivatives have also been studied for their inhibitory effects on various enzymes involved in disease processes. For example, they have shown potential as inhibitors of cyclooxygenases (COX), which play a role in inflammation and pain pathways .
The mechanisms through which 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Arrest : Some pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Study on Antitumor Effects
A notable study evaluated the antitumor effects of a series of pyrazole derivatives, including this compound. It was found that modifications in the structure led to enhanced selectivity and potency against renal cancer cell lines . The study provided insights into structure-activity relationships (SAR) that could guide future drug design.
In Vivo Studies
In vivo studies have demonstrated the efficacy of pyrazole derivatives in animal models of cancer and inflammation. These studies highlighted the potential for clinical applications, suggesting that further research could lead to novel therapeutic agents based on this scaffold .
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity? A1: The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For example:
- Cyclocondensation: Ethyl acetoacetate reacts with phenylhydrazine derivatives and DMF-DMA to form pyrazole carboxylate intermediates, followed by hydrolysis to yield the carboxylic acid .
- Cross-Coupling: Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed DMF/H₂O mixtures (e.g., K₃PO₄ as base) can introduce aryl groups at specific positions .
Optimization Tips:
- Use high-purity solvents (e.g., degassed DMF) to minimize side reactions.
- Adjust reaction temperature (e.g., 80–120°C) and stoichiometric ratios (e.g., 1:1.2 for boronic acid:pyrazole) to enhance yields .
- Purify via flash chromatography (heptane:EtOAc or DCM:MeOH gradients) and validate purity via HPLC (>95% UV) .
Key Characterization Data (Example):
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 150–152°C (similar analogs) | |
| IR (C=O stretch) | ~1680–1700 cm⁻¹ | |
| ¹H NMR (DMSO-d₆) | δ 1.3 (d, 6H, CH(CH₃)₂), δ 2.4 (s, 3H, Ar-CH₃) |
Spectral Analysis and Data Interpretation
Q2: How can researchers resolve contradictions in NMR or mass spectrometry data for pyrazole-carboxylic acid derivatives? A2: Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological solutions include:
- Tautomer Identification: Use 2D NMR (¹H-¹³C HSQC, NOESY) to distinguish keto-enol tautomers .
- Solvent Standardization: Compare spectra in consistent solvents (e.g., DMSO-d₆ for carboxylic acids) to avoid peak shifts .
- High-Resolution MS: Confirm molecular ion ([M+H]⁺) with <5 ppm mass error (e.g., m/z 243.1 for C₁₄H₁₅N₂O₂) .
Case Study:
For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, discrepancies in δ 7.2–8.0 (aromatic protons) were resolved via NOE experiments to confirm substituent positions .
Advanced Computational Modeling
Q3: What computational methods are suitable for analyzing the electronic structure and noncovalent interactions of this compound? A3:
- Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and bond orders. ESP maps reveal nucleophilic/electrophilic regions critical for drug-receptor interactions .
- Noncovalent Interaction (NCI) Analysis: Apply the NCI index (via Quantum ESPRESSO or Gaussian) to visualize hydrogen bonds and van der Waals forces. For example, the carboxylic acid group forms strong H-bonds with water .
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level and compare with XRD data (e.g., dihedral angles <5° deviation) .
Example Output (Multiwfn):
| Parameter | Value (Pyrazole Core) |
|---|---|
| HOMO-LUMO Gap | 4.2 eV |
| ESP Min (Carboxylic) | -45 kcal/mol |
Biological Activity and SAR Studies
Q4: How can researchers design structure-activity relationship (SAR) studies for pyrazole-carboxylic acid derivatives targeting enzymes like Keap1? A4:
- Fragment-Based Design: Deconstruct the compound into fragments (e.g., 2-methylphenyl, isopropyl, pyrazole-carboxylate) and test binding affinity via SPR or ITC .
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance Keap1 inhibition (IC₅₀ < 1 µM in analogs) .
- Docking Simulations: Use AutoDock Vina to model interactions with Keap1’s Kelch domain (e.g., hydrogen bonds with Arg415, Asn414) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
